Cas no 2145093-87-2 (2,6-Dichloro-4-(methylthio)benzyl alcohol)

2,6-Dichloro-4-(methylthio)benzyl alcohol 化学的及び物理的性質
名前と識別子
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- 2,6-Dichloro-4-(methylthio)benzyl alcohol
- Benzenemethanol, 2,6-dichloro-4-(methylthio)-
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- MDL: MFCD31561338
- インチ: 1S/C8H8Cl2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
- InChIKey: SCINNMSGZFDBCE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1CO)Cl)SC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 133
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 45.5
2,6-Dichloro-4-(methylthio)benzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB541585-5 g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 5g |
€644.70 | 2023-06-14 | ||
abcr | AB541585-1 g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 1g |
€215.40 | 2023-06-14 | ||
abcr | AB541585-25g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 25g |
€1923.90 | 2025-02-16 | ||
abcr | AB541585-10g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 10g |
€1005.80 | 2025-02-16 | ||
abcr | AB541585-500 mg |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 500mg |
€167.70 | 2023-06-14 | ||
abcr | AB541585-1g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 1g |
€209.70 | 2025-02-16 | ||
abcr | AB541585-5g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 5g |
€614.40 | 2025-02-16 | ||
Ambeed | A1654235-1g |
(2,6-Dichloro-4-(methylthio)phenyl)methanol |
2145093-87-2 | 98% | 1g |
$200.0 | 2024-07-28 | |
Aaron | AR01P7ZX-1g |
Benzenemethanol, 2,6-dichloro-4-(methylthio)- |
2145093-87-2 | 95% | 1g |
$188.00 | 2025-02-17 | |
abcr | AB541585-500mg |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 500mg |
€167.70 | 2023-09-01 |
2,6-Dichloro-4-(methylthio)benzyl alcohol 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
2,6-Dichloro-4-(methylthio)benzyl alcoholに関する追加情報
Introduction to 2,6-Dichloro-4-(methylthio)benzyl alcohol (CAS No. 2145093-87-2)
2,6-Dichloro-4-(methylthio)benzyl alcohol, identified by the Chemical Abstracts Service Number (CAS No.) 2145093-87-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic alcohols, characterized by its benzyl alcohol moiety combined with chloro and methylthio substituents at specific positions on the aromatic ring. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The presence of two chlorine atoms at the 2- and 6-positions of the benzene ring enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the methylthio (-SCH₃) group introduces a sulfur atom into the molecule, which can participate in various biochemical interactions, including binding to thiol-containing proteins and enzymes. These characteristics make 2,6-Dichloro-4-(methylthio)benzyl alcohol a versatile building block for drug discovery and molecular pharmacology.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing both chloro and methylthio substituents. These groups are known to modulate the electronic properties of aromatic rings, influencing their interactions with biological targets. For instance, studies have shown that chloro-substituted benzenes can act as scaffolds for designing kinase inhibitors, while methylthio groups are often found in natural products that exhibit antimicrobial and anti-inflammatory activities. The combination of these functional groups in 2,6-Dichloro-4-(methylthio)benzyl alcohol suggests its potential utility in developing drugs targeting a wide range of diseases.
One of the most compelling aspects of 2,6-Dichloro-4-(methylthio)benzyl alcohol is its role as a precursor in synthesizing more complex molecules with therapeutic relevance. Researchers have utilized this compound to develop novel analogs of existing drugs by introducing additional functional groups or by modifying existing ones through strategic chemical transformations. For example, derivatives of this compound have been explored as potential inhibitors of protein-protein interactions involved in cancer progression. The ability to fine-tune the structure of these derivatives allows for the optimization of their pharmacokinetic and pharmacodynamic properties, making them more effective in clinical settings.
The synthesis of 2,6-Dichloro-4-(methylthio)benzyl alcohol typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include chlorination and thiolation reactions on appropriately substituted benzene derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Furthermore, green chemistry principles have been increasingly applied to these synthetic routes to minimize waste and reduce environmental impact.
The biological activity of 2,6-Dichloro-4-(methylthio)benzyl alcohol has been extensively studied in various preclinical models. Initial investigations have revealed that this compound exhibits moderate activity against certain bacterial strains due to its ability to disrupt bacterial cell wall synthesis. Additionally, it has shown promise as a scaffold for developing antiviral agents by interfering with viral replication mechanisms. These findings underscore the importance of this compound as a lead molecule in drug discovery programs aimed at combating infectious diseases.
In conclusion,2,6-Dichloro-4-(methylthio)benzyl alcohol (CAS No. 2145093-87-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an ideal candidate for synthesizing novel bioactive molecules targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like 2,6-Dichloro-4-(methylthio)benzyl alcohol will play an increasingly important role in shaping the future of medicine.
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